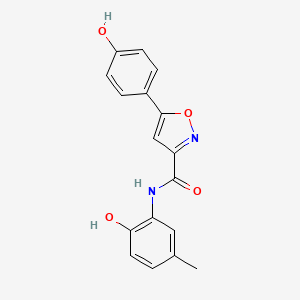
N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, also known as ML314, is a small molecule drug compound that has been developed for use in scientific research. It is a potent and selective inhibitor of the enzyme Hsp70, which is involved in protein folding and degradation. ML314 has been shown to have a variety of biochemical and physiological effects, and it has potential applications in a range of research areas.
Mécanisme D'action
N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide is a selective inhibitor of the ATPase activity of Hsp70, which is involved in protein folding and degradation. By inhibiting Hsp70, N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide disrupts the protein folding pathway and leads to the accumulation of misfolded proteins, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of neuroinflammation in models of Parkinson's disease, and the inhibition of viral replication in cell culture. Additionally, N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide is its selectivity for Hsp70, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Additionally, N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have good bioavailability and pharmacokinetics, which make it suitable for use in animal models. However, one limitation of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the use of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide in scientific research. One area of interest is the development of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide and its effects on cellular function. Finally, the development of new analogs of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide may lead to the discovery of more potent and selective inhibitors of Hsp70.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide involves a multi-step process that begins with the reaction of 2-hydroxy-5-methylphenylboronic acid with 4-bromoanisole. This reaction produces an intermediate compound that is then reacted with 3-nitrobenzaldehyde to form the isoxazole ring. The final step involves the reduction of the nitro group to the amine using palladium on carbon. The resulting compound is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has potential applications in a range of scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. The inhibition of Hsp70 by N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have anti-tumor effects in various cancer cell lines, and it has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have antiviral activity against a range of viruses, including Zika virus and Dengue virus.
Propriétés
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-2-7-15(21)13(8-10)18-17(22)14-9-16(23-19-14)11-3-5-12(20)6-4-11/h2-9,20-21H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPYRZRAZDTPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5971490.png)

![9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5971507.png)
![7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971509.png)
![2-[3-(methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5971518.png)
![2-(4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B5971521.png)
![1-isopropyl-4-(2-propoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5971533.png)
![N-benzyl-3-{[3-(methoxymethyl)-1-piperidinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5971551.png)
![3-[(cyclobutylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5971552.png)
![isopropyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5971557.png)
![2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5971564.png)
![N-benzyl-N-methyl-3-{[(3-phenylpropyl)amino]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5971568.png)
![3-(4-chlorophenyl)-2-methyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971583.png)
![1-(diethylamino)-3-(5-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5971591.png)